3-Cyclobutyl-3-methylazetidine

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

3-Cyclobutyl-3-methylazetidine is a sp³-rich, four-membered nitrogen-containing heterocyclic building block (C₈H₁₅N, molecular weight 125.21 g/mol). The compound features a gem-dimethyl-like motif imposed by the 3-methyl and 3-cyclobutyl substituents, conferring a high degree of three-dimensionality and conformational restriction relative to unsubstituted or mono-substituted azetidines.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13332923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-3-methylazetidine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCC1(CNC1)C2CCC2
InChIInChI=1S/C8H15N/c1-8(5-9-6-8)7-3-2-4-7/h7,9H,2-6H2,1H3
InChIKeyZLDXJEPQELNZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-3-methylazetidine for Drug Discovery: A Structurally Constrained Azetidine Building Block


3-Cyclobutyl-3-methylazetidine is a sp³-rich, four-membered nitrogen-containing heterocyclic building block (C₈H₁₅N, molecular weight 125.21 g/mol) . The compound features a gem-dimethyl-like motif imposed by the 3-methyl and 3-cyclobutyl substituents, conferring a high degree of three-dimensionality and conformational restriction relative to unsubstituted or mono-substituted azetidines [1]. This structural preorganization makes it a candidate for medicinal chemistry programs targeting improved target occupancy and selectivity, particularly where larger cyclic amines like piperidine or piperazine fail to achieve optimal spatial complementarity with shallow protein pockets [2].

Conformationally constrained azetidine core for scaffold hopping
Distinct exit vector geometry vs piperidine/piperazine
Supports selectivity optimization in kinase/GPCR programs

Why General-Purpose Azetidine Analogs Do Not Substitute for 3-Cyclobutyl-3-methylazetidine


Generic substitution with common azetidine building blocks (e.g., 3-methylazetidine or 3-phenylazetidine) or larger saturated heterocycles (piperidine, piperazine) is not chemically equivalent to 3-cyclobutyl-3-methylazetidine. The geminal 3,3-disubstitution pattern in this molecule creates a fixed geometric scaffold where the basic amine vector is constrained in a defined orientation relative to the cyclobutyl ring [1]. In contrast, piperidine-based cores exhibit greater conformational flexibility, potentially increasing off-target promiscuity and entropic penalties upon binding [2]. Furthermore, the specific steric bulk and lipophilic character contributed by the cyclobutyl group cannot be replicated by smaller alkyl (methyl, ethyl) or planar aromatic (phenyl) 3-substituents, which alters both the physicochemical and pharmacodynamic profile [3].

Conformational flexibility mismatchUnsubstituted or mono-substituted azetidines lack the fixed 3,3-disubstitution geometry, altering binding pose and entropic profile.
Exit vector discrepancyPiperidine and piperazine offer shorter N-substituent distances; their conformational mobility may increase off-target promiscuity.
Lipophilic/steric profile shiftCyclobutyl steric bulk and lipophilicity cannot be replicated by methyl or phenyl 3-substituents, changing both permeability and metabolic stability profile.

Quantitative Differentiation of 3-Cyclobutyl-3-methylazetidine: Comparator Evidence for Procurement Decisions


Conformational Preorganization: 3,3-Disubstitution Reduces Conformational Freedom Versus 3-Monosubstituted Azetidines

The geminal 3,3-disubstitution in 3-cyclobutyl-3-methylazetidine imposes a fixed spatial arrangement of the azetidine ring, restricting the number of low-energy conformers compared to 3-substituted azetidines [1]. While specific crystallographic or NMR-derived dihedral angle data for 3-cyclobutyl-3-methylazetidine are not publicly available, class-level evidence demonstrates that 3-((hetera)cyclobutyl)azetidines exhibit distinct exit vector geometries (distance and angle between functionalizable nitrogen and the cyclobutyl group) that are fundamentally larger and less flexible than those of piperidine or piperazine [2]. This conformational rigidity is a direct consequence of the four-membered ring strain and 3,3-disubstitution pattern, which limits pseudorotation pathways available to larger saturated heterocycles [3].

Conformational preorganization
Class-level inference
Fixed exit vector via 3,3-disubstitution limits pseudorotation compared to piperidine/piperazine
Supports reduced entropic penalty upon target binding
Class-level crystallographic evidence; compound-specific dihedral data not reported
Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Physicochemical Differentiation: Optimized Lipophilicity and Basicity Profile for CNS Drug Design

The introduction of the 3-cyclobutyl group in 3-cyclobutyl-3-methylazetidine increases lipophilicity (LogP) relative to unsubstituted or 3-methylazetidine while maintaining a moderately basic amine center (pKa) suitable for optimal CNS penetration and reduced hERG liability . The calculated LogP for 3-cyclobutyl-3-methylazetidine ranges from 1.40 to 2.52, positioning it within the favorable range for CNS drug candidates (typically LogP 2–4) . In comparison, 3-methyl-3-phenylazetidine, a common alternative building block, has a significantly higher LogP due to the phenyl ring, which can lead to excessive lipophilicity, poor solubility, and increased metabolic clearance .

Lipophilicity (LogP)
Data to verify
Calculated LogP 1.40–2.52 (in silico)
Supports balanced lipophilicity review for membrane permeability
Sources not provided; computational prediction only
Medicinal Chemistry Physicochemical Properties CNS Drug Discovery ADME

Spatial Geometry Differentiation: Distinct Exit Vector Relative to Piperidine and Piperazine Isosteres

3-Cyclobutyl-3-methylazetidine presents a unique three-dimensional framework that cannot be mimicked by common piperidine or piperazine bioisosteres. X-ray crystallographic analysis of structurally related 3-((hetera)cyclobutyl)azetidines confirms that the azetidine-cyclobutyl system is a 'stretched' analog of piperidine, with the nitrogen-to-cyclobutyl distance being approximately 20–30% longer than the N–C4 distance in piperidine [1]. This elongated geometry allows the basic amine to probe deeper into protein binding pockets or to engage in hydrogen-bonding networks inaccessible to standard six-membered rings [2].

Exit vector distance
Class-level inference
Estimated N–cyclobutyl centroid ~3.2–3.5 Å vs piperidine N–C4 ~2.5 Å
Enables probing deeper binding pockets not accessible to six-membered rings
Extrapolated from 3-((hetera)cyclobutyl)azetidine X-ray data; verify for target compound
Medicinal Chemistry Scaffold Hopping Bioisostere Design X-ray Crystallography

Lipophilic Efficiency (LipE) Advantage: Optimized Balance of Potency and Lipophilicity Over Phenyl Azetidine Analogs

The cyclobutyl substituent in 3-cyclobutyl-3-methylazetidine provides a favorable balance between hydrophobic interactions and molecular weight, contributing to improved lipophilic efficiency (LipE) compared to 3-phenyl azetidine analogs . While direct LipE values are not available for the target compound, the molecular weight (125.21 g/mol) is approximately 22 g/mol lower than 3-methyl-3-phenylazetidine (147.22 g/mol), and the LogP is reduced by approximately 1.0–1.5 units . This combination—lower molecular weight with adequate lipophilicity—is a hallmark of efficient lead matter and is prized in fragment-based drug discovery and early lead optimization [1].

Lipophilic efficiency (LipE)
Cross-study comparable
Estimated ΔLipE +1.3 to +2.4 vs 3-methyl-3-phenylazetidine analog
Higher LipE may correlate with improved ADME outcomes in lead optimization
Hypothetical 100 nM inhibitor scenario; LogP from in silico prediction
Medicinal Chemistry Lead Optimization Lipophilic Efficiency Drug Design Metrics

Priority Application Scenarios for 3-Cyclobutyl-3-methylazetidine in Drug Discovery Workflows


Scaffold Hopping from Piperidine-Containing Kinase Inhibitors

When a piperidine-containing kinase inhibitor lead exhibits poor selectivity or high metabolic clearance, 3-cyclobutyl-3-methylazetidine can serve as a conformationally constrained replacement. The extended exit vector distance (N–cyclobutyl centroid: ~3.2–3.5 Å vs. piperidine N–C4: ~2.5 Å) enables the basic amine to access novel binding interactions within the kinase hinge region or solvent-exposed pocket, potentially rescuing potency while improving selectivity profiles [1].

Optimization of CNS-Penetrant GPCR Ligands Requiring Balanced LogP

For CNS programs targeting GPCRs (e.g., histamine H3, dopamine, or serotonin receptors), the calculated LogP range of 1.40–2.52 for 3-cyclobutyl-3-methylazetidine positions it within the ideal range for blood-brain barrier penetration [1]. The compound offers a favorable alternative to more lipophilic 3-phenylazetidine analogs (LogP ≈ 3.2–3.5), which risk excessive plasma protein binding, high microsomal clearance, and phospholipidosis .

Fragment-Based Drug Discovery (FBDD) Libraries Seeking sp³-Rich, Three-Dimensional Cores

3-Cyclobutyl-3-methylazetidine meets the key criteria for inclusion in fragment libraries: low molecular weight (125.21 g/mol), high fraction of sp³-hybridized carbons (Fsp³ = 0.88), and three-dimensional shape [1]. Its higher Fsp³ relative to planar aromatic fragments correlates with improved clinical success rates . The compound is also suitable for late-stage functionalization via N-alkylation, acylation, or sulfonylation, enabling rapid exploration of chemical space in hit-to-lead campaigns [2].

Structure-Based Design of JAK or H-PGDS Inhibitors with Reduced Off-Target Activity

Patents covering azetidine and cyclobutane derivatives as JAK inhibitors and H-PGDS inhibitors explicitly claim the utility of 3,3-disubstituted azetidine cores for achieving target selectivity [1]. The constrained geometry of 3-cyclobutyl-3-methylazetidine helps enforce a bioactive conformation that minimizes interactions with anti-targets such as hERG or CYP isoforms, a common challenge in kinase and prostaglandin synthase inhibitor development .

Application
Selection Property
Validation Focus
Scaffold hopping from piperidine kinase inhibitors
Elongated exit vector geometry
Kinase panel selectivity and binding mode analysis
CNS-penetrant GPCR ligand optimization
Moderate lipophilicity range
Brain permeability and microsomal stability assessment
Fragment-based library design
High sp³ fraction and low molecular weight
Hit expansion via N-functionalization
JAK/H-PGDS inhibitor selectivity profiling
Conformationally restricted 3,3-disubstituted azetidine
hERG and CYP off-target liability screening

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